molecular formula C20H20BrNO3S B2834516 (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704515-62-7

(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Katalognummer: B2834516
CAS-Nummer: 1704515-62-7
Molekulargewicht: 434.35
InChI-Schlüssel: ATFSEFMIXCRPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H20BrNO3S and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22BrN2O2SC_{19}H_{22}BrN_{2}O_{2}S. Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets.

This compound primarily acts as a kappa-opioid receptor antagonist , which is significant in pain management and the treatment of addiction. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain perception, mood, and stress responses.

Pharmacological Studies

Research has indicated that modifications to the azabicyclo structure can enhance selectivity and potency against kappa-opioid receptors. For instance, studies on related compounds have shown that altering substituents can lead to improved binding affinities and reduced side effects associated with mu-opioid receptor activation.

1. Structure-Activity Relationship (SAR) Studies

A notable study focused on the SAR of related 8-azabicyclo[3.2.1]octan derivatives demonstrated that specific substitutions at the nitrogen atom significantly influenced receptor selectivity and potency. For example, compounds with cyclohexylurea moieties exhibited enhanced kappa receptor antagonism compared to their counterparts without such modifications .

CompoundKappa IC50 (nM)Mu:kappa RatioDelta:kappa Ratio
Compound A17293>174
Compound B200150>200

2. In Vivo Efficacy

In vivo studies have shown that certain derivatives of this compound can effectively reduce nociceptive responses in animal models, suggesting potential applications in pain relief without the addictive properties associated with mu-opioid agonists.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some derivatives exhibit promising therapeutic profiles, careful consideration of their safety margins is necessary. The hERG (human Ether-à-go-go Related Gene) channel inhibition is a critical factor in evaluating the cardiotoxicity of these compounds.

Eigenschaften

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSEFMIXCRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.